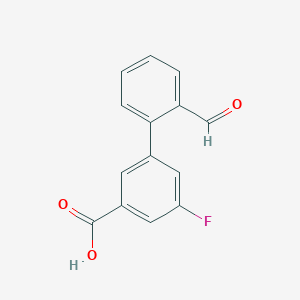

5-Fluoro-3-(2-formylphenyl)benzoic acid

Description

5-Fluoro-3-(2-formylphenyl)benzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine atom at the 5-position of the benzoic acid core and a 2-formylphenyl substituent at the 3-position. This compound belongs to a broader class of benzoic acid derivatives, which are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .

The presence of both electron-withdrawing (fluoro) and electron-donating (formyl) groups creates unique electronic effects, influencing solubility, reactivity, and biological interactions. Such substitutions are common in drug design to modulate pharmacokinetics, as seen in non-steroidal anti-inflammatory drugs (NSAIDs) like Aspirin and Triflusal .

Properties

IUPAC Name |

3-fluoro-5-(2-formylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO3/c15-12-6-10(5-11(7-12)14(17)18)13-4-2-1-3-9(13)8-16/h1-8H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUMYDCJXIYHFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00688847 | |

| Record name | 5-Fluoro-2'-formyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261945-89-4 | |

| Record name | 5-Fluoro-2'-formyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00688847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-3-(2-formylphenyl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that include halogenation, nitration, and reduction reactions. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-3-(2-formylphenyl)benzoic acid undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

5-Fluoro-3-(2-formylphenyl)benzoic acid has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and in the study of reaction mechanisms.

Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology research.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(2-formylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural properties and the functional groups present. The exact molecular targets and pathways involved can vary based on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 5-Fluoro-3-(2-formylphenyl)benzoic acid with key analogs:

Key Observations :

- Lipophilicity : The formylphenyl group may elevate logP values relative to hydroxylated analogs (e.g., 5-Fluoro-2-hydroxybenzoic acid), improving membrane permeability but possibly reducing aqueous solubility .

- Steric Hindrance : The bulky 2-formylphenyl group at the 3-position introduces steric constraints absent in YA-9737 or YA-9709, which could influence binding to biological targets .

Extraction and Solubility Behavior

Benzoic acid derivatives exhibit distinct extraction efficiencies based on substituents. For instance:

- Distribution Coefficients : Benzoic acid derivatives with higher lipophilicity (e.g., formyl or fluorine substituents) show faster extraction rates in emulsion liquid membranes due to increased affinity for organic phases .

- Effective Diffusivity : While unsubstituted benzoic acid has the highest membrane-phase mobility, fluorinated analogs like this compound may exhibit intermediate diffusivity due to polar functional groups .

Pharmacological Potential

- Cancer Research : Fluorinated benzoic acids with bulky substituents, such as 5-Fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester, demonstrate submicromolar cytotoxicity in cancer cell lines . The formylphenyl group in this compound may similarly enhance interactions with oncogenic targets.

- Metabolic Pathways : Mutant ABC transporter studies reveal that benzoic acid derivatives are differentially exuded by plant roots, suggesting structure-dependent transport mechanisms . Fluorine and formyl groups could influence similar transport in mammalian systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.